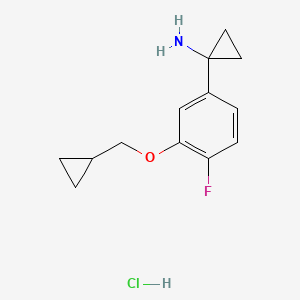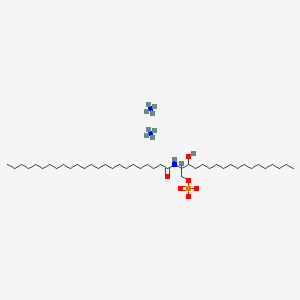
N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) is a synthetic sphingolipid derivative. It is a member of the ceramide-1-phosphate family, which plays a crucial role in cellular signaling and regulation. This compound is known for its involvement in various biological processes, including cell growth, differentiation, and apoptosis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) typically involves the following steps:
Sphinganine Synthesis: The initial step involves the synthesis of sphinganine, a long-chain base, through the condensation of palmitoyl-CoA and serine.
N-acylation: Sphinganine is then acylated with lignoceric acid to form N-lignoceroyl-sphinganine.
Phosphorylation: The N-lignoceroyl-sphinganine is phosphorylated using a suitable phosphorylating agent, such as phosphorus oxychloride (POCl3), to yield N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate.
Ammonium Salt Formation: The final step involves the conversion of the free acid form to its ammonium salt by neutralizing with ammonium hydroxide.
Industrial Production Methods
Industrial production of N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like thionyl chloride (SOCl2) for chlorination.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sphingolipid metabolism and signaling pathways.
Biology: Investigated for its role in cell growth, differentiation, and apoptosis.
Medicine: Explored for its potential therapeutic applications in cancer treatment and neurodegenerative diseases.
Industry: Utilized in the development of sphingolipid-based products, including cosmetics and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with sphingosine-1-phosphate receptors (S1PRs) and other sphingolipid-binding proteins.
Pathways Involved: It modulates signaling pathways related to cell survival, proliferation, and apoptosis, including the PI3K/Akt and MAPK pathways.
Comparaison Avec Des Composés Similaires
N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) can be compared with other similar compounds:
N-palmitoyl-D-erythro-dihydroceramide-1-phosphate: Similar structure but with a shorter acyl chain.
N-stearoyl-D-erythro-dihydroceramide-1-phosphate: Differing by the length of the acyl chain.
N-arachidoyl-D-erythro-dihydroceramide-1-phosphate: Another variant with a different acyl chain length.
Uniqueness
N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) is unique due to its specific acyl chain length, which influences its biological activity and interaction with molecular targets.
Propriétés
Formule moléculaire |
C42H92N3O6P |
|---|---|
Poids moléculaire |
766.2 g/mol |
Nom IUPAC |
diazanium;[3-hydroxy-2-(tetracosanoylamino)octadecyl] phosphate |
InChI |
InChI=1S/C42H86NO6P.2H3N/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(45)43-40(39-49-50(46,47)48)41(44)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2;;/h40-41,44H,3-39H2,1-2H3,(H,43,45)(H2,46,47,48);2*1H3 |
Clé InChI |
ADFVSBAEXZLYGS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])[O-])C(CCCCCCCCCCCCCCC)O.[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




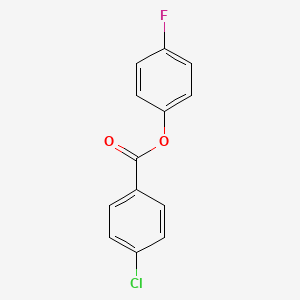
![5-(4-Amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12075852.png)
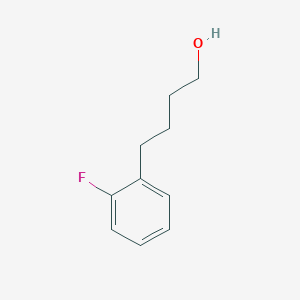

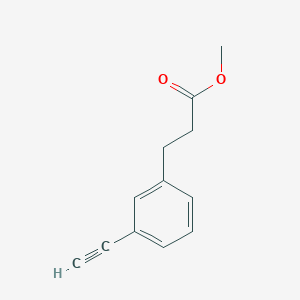
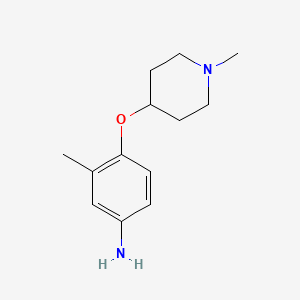
![N-Cyclopropyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B12075884.png)
![1-[2-(4-Bromophenoxy)ethyl]piperidin-3-ol](/img/structure/B12075892.png)
![1-[3-(5-Bromo-pentyloxy)-phenyl]-ethanone](/img/structure/B12075895.png)
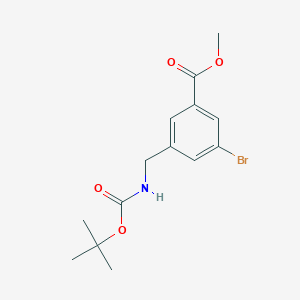
![5-[5-(Difluoromethyl)-2-thienyl]pyridin-2-ol](/img/structure/B12075899.png)
